Remoxipride hydrochloride is a chemical compound that was primarily developed as an antipsychotic medication. It is classified as a selective antagonist of the dopamine D2 receptor, which plays a crucial role in the treatment of schizophrenia and other psychotic disorders. The compound is known for its specific interaction with dopamine receptors, particularly D2, while exhibiting lower affinity for D1 and alpha-1 adrenergic receptors. Remoxipride hydrochloride has been studied for its pharmacological properties and potential therapeutic applications in psychiatric medicine.
Remoxipride hydrochloride, also known by its chemical name (S)-3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,6-dimethoxybenzamide, falls under the classification of antipsychotic agents and dopamine antagonists. It was initially synthesized in the late 20th century and has been referenced in various pharmacological studies due to its unique properties and effects on neurotransmitter systems .
The synthesis of remoxipride hydrochloride involves several key steps that typically include the bromination of a suitable precursor followed by the introduction of the pyrrolidine moiety. Specific synthetic routes may vary, but common methods include:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and purity .
Remoxipride hydrochloride has a molecular formula of C16H26BrClN2O4, with a molecular weight of approximately 407.73 g/mol. The compound's structure features a brominated benzamide core with two methoxy groups and an ethyl-pyrrolidine side chain.
The three-dimensional conformation of remoxipride can be analyzed using computational chemistry methods to predict its binding interactions with dopamine receptors .
Remoxipride hydrochloride undergoes various chemical reactions that can be categorized into metabolic pathways and synthetic transformations:
Remoxipride functions primarily as a weak selective antagonist at the dopamine D2 receptor. Its mechanism involves:
This blockade results in reduced dopaminergic activity in certain brain regions, contributing to its antipsychotic effects.
Remoxipride hydrochloride is characterized by several physical and chemical properties:
These properties are essential for formulation development and handling during research applications .
Remoxipride hydrochloride has been utilized primarily in research settings related to:
While it has not gained widespread clinical use due to safety concerns, remoxipride remains a subject of interest for understanding dopaminergic mechanisms .
Remoxipride hydrochloride is a substituted benzamide derivative with the systematic name (S)-3-bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide hydrochloride monohydrate. Its molecular formula is C₁₆H₂₆BrClN₂O₄ (monohydrate form), yielding an average molecular weight of 425.75 g/mol and a monoisotopic mass of 424.076448 Da [1] [8]. The compound features a chiral center at the C2 position of the pyrrolidine ring, conferring strict S-configuration (levorotatory) essential for pharmacological activity. This stereospecificity arises from the optimal spatial orientation required for dopamine D₂ receptor binding, as the R-enantiomer exhibits significantly reduced affinity [1] [10]. Key structural elements include:
Table 1: Key Molecular Identifiers of Remoxipride Hydrochloride
Property | Value |
---|---|
CAS Number (Anhydrous) | 73220-03-8 |
CAS Number (Monohydrate) | 117591-79-4 |
IUPAC Name | (S)-3-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide hydrate hydrochloride |
SMILES | O.Cl.CCN1CCC[C@H]1CNC(=O)C1=C(OC)C=CC(Br)=C1OC |
InChI Key | SPFVHFBNXPARTR-IDMXKUIJSA-N |
ChEMBL ID | CHEMBL3989556 |
The synthesis of remoxipride hydrochloride involves stereoselective steps to ensure the required S-configuration. The primary route begins with L-proline derivatives, leveraging the inherent chirality of this amino acid precursor. A critical intermediate is (S)-1-ethyl-2-(aminomethyl)pyrrolidine (FLA 797), synthesized via:
This chiral amine intermediate undergoes amide coupling with 3-bromo-2,6-dimethoxybenzoic acid using activating agents like thionyl chloride or carbodiimides. The final step involves hydrochloride salt formation and crystallization as the monohydrate. Metabolites identified in pharmacokinetic studies (e.g., FLA 850, FLA 853, NCL 118) arise from:
X-ray crystallography reveals that remoxipride hydrochloride monohydrate adopts a specific extended conformation in the solid state, distinct from folded conformers observed in related antipsychotics. Key features include:
The crystal lattice is stabilized by an intricate hydrogen-bonding network:
Table 2: Solid-State Conformational Parameters
Parameter | Value | Significance |
---|---|---|
C=O⋯Ring dihedral | ≈90° | Prevents intramolecular H-bond to methoxy |
Amide N-H⋯O2 distance | 2.20 Å | Weak intramolecular interaction |
N2⁺⋯Cl⁻ distance | 3.02 Å | Strong ionic H-bond |
O1⋯H₂O distance | 2.85 Å | Intermolecular stabilization |
This extended conformation and hydration state directly influence solubility and dissolution properties critical for bioavailability [2] [8].
Remoxipride belongs to the substituted benzamide class of antipsychotics, sharing core structural motifs with compounds like sulpiride, raclopride, and FLA 797. Key comparative insights:
Conformational Flexibility
Receptor Binding Implications
Table 3: Structural and Pharmacological Comparison of Key Benzamides
Compound | Pharmacophore | Side Chain | D₂ Ki (nM) | Conformation |
---|---|---|---|---|
Remoxipride | 3-Br-2,6-(OCH₃)₂-benzamide | (S)-1-Ethylpyrrolidin-2-ylmethyl | 300 | Extended |
FLA 797 | 3-Br-6-OH-2-OCH₃-benzamide | (S)-1-Ethylpyrrolidin-2-ylmethyl | 150* | Folded, planar |
Raclopride | 3,5-DiCl-2-OH-6-OCH₃-benzamide | (S)-Pyrrolidinylmethyl | 1.8 | Extended |
Sulpiride | 5-SO₂NH₂-2-OCH₃-benzamide | (S)-1-Ethylpyrrolidin-2-ylmethyl | 15 | Folded |
*FLA 797’s higher affinity but reduced selectivity underscores the trade-off between conformation and receptor subtype discrimination [2] [3].
Electronic and Physicochemical Properties
This structural profile explains remoxipride’s clinical efficacy as an antipsychotic with reduced extrapyramidal effects compared to earlier agents like haloperidol [5] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7